molecular formula C16H21NO2 B137646 1H-indol-3-yl octanoate CAS No. 133950-66-0

1H-indol-3-yl octanoate

Cat. No.: B137646
CAS No.: 133950-66-0
M. Wt: 259.34 g/mol
InChI Key: AAJGQCIQSZVTAL-UHFFFAOYSA-N
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Description

1H-indol-3-yl octanoate is an ester derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The octanoate ester linkage enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-indol-3-yl octanoate can be synthesized through esterification reactions involving 1H-indole-3-carboxylic acid and octanol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1H-indol-3-yl octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Indole-3-yl octanol.

    Substitution: Halogenated or nitrated indole derivatives.

Properties

IUPAC Name

1H-indol-3-yl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-16(18)19-15-12-17-14-10-8-7-9-13(14)15/h7-10,12,17H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJGQCIQSZVTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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